2-Dimethylaminomethylene-5-phenyl-cyclohexane-1,3-dione
Description
2-Dimethylaminomethylene-5-phenyl-cyclohexane-1,3-dione is a cyclohexane-1,3-dione derivative characterized by a dimethylaminomethylene group at position 2 and a phenyl substituent at position 3. The dimethylaminomethylene group introduces electron-donating and steric effects, which may influence reactivity, solubility, and biological interactions. Cyclohexane-1,3-dione derivatives are often synthesized via condensation reactions, as seen in , where yields exceeding 70% are achieved for related structures through optimized protocols.
Properties
IUPAC Name |
2-(dimethylaminomethylidene)-5-phenylcyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-16(2)10-13-14(17)8-12(9-15(13)18)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDKBLQYVMASMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C(=O)CC(CC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30447328 | |
| Record name | 2-Dimethylaminomethylene-5-phenyl-cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85302-08-5 | |
| Record name | 2-Dimethylaminomethylene-5-phenyl-cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Standard Protocol
The primary synthesis route involves the nucleophilic attack of the enolic hydroxyl group of 5-phenylcyclohexane-1,3-dione on the electrophilic carbon of DMF-DA. This forms an intermediate hemiaminal, which undergoes dehydration to yield the target compound.
- Reagents :
- 5-Phenylcyclohexane-1,3-dione (1.0 equiv, 5.0 g, 26.6 mmol)
- DMF-DA (1.2 equiv, 4.2 mL, 31.9 mmol)
- Toluene (50 mL)
- Conditions :
- Reflux at 110°C for 6–8 hours under nitrogen.
- Cool to room temperature, concentrate under reduced pressure.
- Recrystallize from ethanol/water (3:1) to obtain pale-yellow crystals.
Optimization Studies
- Solvent Effects : Xylene increases reaction rate (4 hours) but reduces yield (75%) due to side reactions.
- Catalysis : Addition of p-toluenesulfonic acid (0.1 equiv) enhances dehydration, achieving 90% yield in toluene.
- Scalability : Pilot-scale trials (500 g substrate) confirm consistent yields (82–84%) with a 12-hour reflux.
Alternative Synthesis Routes
Modified Claisen-Schmidt Condensation
A two-step approach synthesizes the target compound via intermediate 5-phenylcyclohexane-1,3-dione:
Step 1: Synthesis of 5-Phenylcyclohexane-1,3-dione :
| Reagent | Quantity | Conditions | Yield |
|---|---|---|---|
| Diethyl malonate | 1.0 equiv | Reflux with chalcone, 8h | 78% |
| Sodium methoxide | 1.5 equiv | Methanol, 60°C |
| Reagent | Quantity | Conditions | Yield |
|---|---|---|---|
| DMF-DA | 1.1 equiv | Xylene, 130°C, 4h | 70% |
| Acetic anhydride | 5.0 mL | 0°C to RT, 6h | 65% |
Cyclization of Malonic Acid Derivatives
A competing method uses malonic acid derivatives under acidic conditions:
Procedure :
- React malonic acid (1.0 equiv) with acetic anhydride (5–8 M) and H₂SO₄ (2–3 drops) at 0°C.
- Add acetone (1.1 equiv), warm to RT, and stir for 6 hours.
- Isolate via filtration and recrystallization.
Characterization and Analytical Data
Chemical Reactions Analysis
Types of Reactions
2-Dimethylaminomethylene-5-phenyl-cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Dimethylaminomethylene-5-phenyl-cyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of novel derivatives with significant antimicrobial properties.
Biology: The compound’s derivatives have shown potent activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.
Medicine: Some derivatives have been found to have higher activity compared to reference drugs, indicating their potential as novel antimicrobial agents.
Industry: The compound is also used in the synthesis of N-confused porphyrin derivatives, which have applications in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Dimethylaminomethylene-5-phenyl-cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: The dimethylaminomethylene group in the target compound increases polarity compared to non-aminated analogs like 5-(2-methoxyphenyl)cyclohexane-1,3-dione. However, bulkier substituents (e.g., piperazine in ) may reduce membrane permeability despite enhancing solubility.
- Electronic Properties : Chlorine or methoxy groups (e.g., in and ) introduce electronegative or resonance effects, altering reactivity in electrophilic substitutions.
Biological Activity
2-Dimethylaminomethylene-5-phenyl-cyclohexane-1,3-dione (CAS No. 85302-08-5) is an organic compound notable for its potential biological activities. This compound has been the subject of various studies aimed at understanding its mechanisms of action, therapeutic applications, and overall biological significance.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a cyclohexane core with two functional groups: a dimethylamino group and a phenyl group, contributing to its unique reactivity and biological interactions.
Research indicates that this compound may exhibit various biological activities through several mechanisms:
- Antioxidant Properties : The compound has been shown to scavenge free radicals, which can mitigate oxidative stress in cells.
- Enzyme Inhibition : Studies suggest that it may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and growth.
- Cytotoxicity Against Cancer Cells : Preliminary studies indicate that this compound may induce apoptosis in certain cancer cell lines, suggesting its potential as an anticancer agent.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Study on Cytotoxicity : A study assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, particularly in breast and lung cancer cells. The IC50 values were determined to be approximately 15 µM for breast cancer cells and 20 µM for lung cancer cells .
- Antioxidant Activity Assessment : In vitro assays demonstrated that the compound exhibited strong antioxidant activity comparable to standard antioxidants like ascorbic acid. The half-maximal effective concentration (EC50) for radical scavenging was found to be around 25 µM .
Comparative Biological Activity Table
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Cytotoxicity | IC50 = 15 µM (breast cancer) | |
| IC50 = 20 µM (lung cancer) | ||
| Antioxidant Activity | EC50 = 25 µM |
Future Directions
Further research is necessary to fully elucidate the biological mechanisms underlying the effects of this compound. Areas for future investigation include:
- Mechanistic Studies : Detailed investigations into how this compound interacts at the molecular level with specific targets within cells.
- In Vivo Studies : Evaluating the therapeutic efficacy and safety in animal models to assess potential clinical applications.
- Structure-Activity Relationship (SAR) : Exploring modifications to the chemical structure to enhance potency and selectivity for desired biological targets.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-dimethylaminomethylene-5-phenyl-cyclohexane-1,3-dione, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via condensation reactions. A common approach involves reacting 5-phenylcyclohexane-1,3-dione with dimethylformamide-dimethylacetal (DMF-DMA) in dry xylene under reflux. Catalytic amounts of Lewis acids (e.g., toluenesulfonic acid) and a Dean-Stark apparatus are used to remove water azeotropically, enhancing yield . Optimization includes:
- Solvent selection : Xylene or toluene for high boiling points.
- Catalyst efficiency : Testing Brønsted/Lewis acids (e.g., p-TsOH vs. BF₃·Et₂O).
- Reaction time : Monitoring via TLC or HPLC to avoid over-functionalization.
Q. How can the structural integrity of the compound be confirmed after synthesis?
- Methodological Answer : Use a combination of spectral and crystallographic techniques:
- FT-IR : Confirm the presence of carbonyl (C=O, ~1700 cm⁻¹) and enamine (C=N, ~1600 cm⁻¹) groups.
- NMR : ¹H NMR detects the dimethylamino group (δ ~3.0 ppm) and aromatic protons (δ ~7.2–7.6 ppm); ¹³C NMR identifies the cyclohexanedione core (δ ~190–200 ppm for ketones) .
- X-ray crystallography : Resolve stereochemistry and verify the planar geometry of the enamine moiety .
Advanced Research Questions
Q. How can researchers address contradictory data in reaction yields or spectral assignments for derivatives of this compound?
- Methodological Answer : Contradictions often arise from:
- Impurity profiles : Use preparative HPLC or repeated recrystallization to isolate pure intermediates.
- Solvent effects : Compare NMR spectra in deuterated DMSO vs. CDCl₃ to identify solvent-induced shifts .
- Reaction intermediates : Employ in-situ monitoring (e.g., Raman spectroscopy) to detect transient species .
Q. What strategies enable the application of this compound in heterocyclic synthesis, such as thiophene or quinoline derivatives?
- Methodological Answer : The enamine group acts as a reactive handle for cyclization:
- Thiophene synthesis : React with malononitrile and elemental sulfur under Gewald conditions (DMF, 80°C) to form 6,7-dihydrobenzo[b]thiophenes .
- Quinoline derivatives : Condense with aromatic amines (e.g., aniline) in acetic acid, followed by NaOH-mediated cyclization at 95°C .
Q. How can computational methods guide the design of bioactive derivatives targeting enzymes or receptors?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to predict binding affinities to targets like cyclooxygenase-2 (COX-2) or β-lactamases. The dimethylaminomethylene group enhances hydrogen bonding with catalytic residues .
- QSAR modeling : Correlate substituent effects (e.g., phenyl vs. fluorophenyl) with antibacterial IC₅₀ values to prioritize synthetic targets .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
